molecular formula C10H18O2 B2861553 [1-(Oxan-2-yl)cyclobutyl]methanol CAS No. 2137815-51-9

[1-(Oxan-2-yl)cyclobutyl]methanol

Cat. No.: B2861553
CAS No.: 2137815-51-9
M. Wt: 170.252
InChI Key: LVPXLYWSIZIFLJ-UHFFFAOYSA-N
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Description

[1-(Oxan-2-yl)cyclobutyl]methanol: is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.252. It has gained significant attention in various fields of research and industry due to its unique structure and properties.

Preparation Methods

The synthetic routes and reaction conditions for preparing [1-(Oxan-2-yl)cyclobutyl]methanol are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the cyclobutyl and oxan-2-yl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

[1-(Oxan-2-yl)cyclobutyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

[1-(Oxan-2-yl)cyclobutyl]methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [1-(Oxan-2-yl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

[1-(Oxan-2-yl)cyclobutyl]methanol can be compared with other similar compounds, such as:

    [1-(Tetrahydro-2H-pyran-2-yl)cyclobutyl]methanol: This compound has a similar structure but with a tetrahydro-2H-pyran-2-yl group instead of an oxan-2-yl group.

    Cyclobutylmethanol: A simpler compound with a cyclobutyl group attached to a methanol moiety.

The uniqueness of this compound lies in its specific combination of the oxan-2-yl and cyclobutyl groups, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

[1-(oxan-2-yl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPXLYWSIZIFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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